Enamidonin

Cyclic lipopeptide Structure-activity relationship Antimicrobial resistance

Standard lipopeptide antibiotics fail to discriminate between antimicrobial and eukaryotic cell effects. Enamidonin offers a precise solution: a natural cyclic lipopeptide devoid of antibacterial activity (no MRSA/QRSA inhibition), serving as a selective chemical probe for EGF signaling and phenotypic reversion studies. - **Quantified Bioactivity:** Inhibits EGF-dependent [3H]thymidine incorporation in Balb/MK cells (IC50=10 μg/mL); reverses src-transformed SRCTS-NRK cell morphology (ED50=10 μg/mL). - **Structural Specificity:** Contains rare enamide-linked acyl chain and dimethylimidazolidinone residue; generic substitution invalid due to functional dichotomy with Enamidonins B/C. - **Supply:** Available for research use; stable crystalline solid shipped ambient.

Molecular Formula C37H51N7O7
Molecular Weight 705.8 g/mol
Cat. No. B1246689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnamidonin
Synonymsenamidonin
Molecular FormulaC37H51N7O7
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O
InChIInChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+/t26?,28-,29?,30?/m0/s1
InChIKeyHEQUMWPCRPDUAA-WTKBPMQGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enamidonin: Cyclic Lipopeptide with Enamide-Linked Acyl Chain


Enamidonin is a cyclic lipopeptide antibiotic first isolated from the culture broth of a Streptomyces species [1]. It is characterized by a complex macrocyclic structure featuring a rare enamide-linked acyl chain and a distinctive dimethylimidazolidinone residue [2]. The compound's molecular formula is C37H51N7O7, with a molecular weight of approximately 705.84 g/mol . Unlike many other lipopeptide antibiotics that exhibit broad antimicrobial activity, Enamidonin is notable for its lack of antimicrobial activity against a standard panel of pathogens, instead demonstrating specific cellular effects in mammalian cell assays [1].

Selectivity Lacks antibacterial activity against MRSA/QRSA, enabling clean mammalian cell assays.
Target Inhibits EGF-dependent proliferation and reverses oncogene-induced morphology.
Structure Enamide-linked cyclic lipopeptide with a functionally essential dimethylimidazolidinone residue.

Enamidonin: The Case for Compound-Specific Procurement


The Enamidonin family exhibits extreme functional divergence based on subtle structural variations, making generic substitution scientifically invalid. The parent compound, Enamidonin (1), is uniquely devoid of antibacterial activity against common pathogens like MRSA and QRSA, instead showing specific activity in mammalian cell morphology and proliferation assays [1]. In stark contrast, its direct analogs, Enamidonins B and C (2 and 3), possess potent, broad-spectrum activity against these same resistant bacteria, with MIC values ranging from 8 to 64 μg/mL [2]. This functional dichotomy is critically dependent on the presence of the dimethylimidazolidinone residue, as its chemical removal completely abolishes antibacterial activity in the analogs [2]. Therefore, interchanging Enamidonin with its analogs or other lipopeptide antibiotics without precise, quantitative validation would lead to erroneous experimental outcomes and flawed research conclusions.

!
Analog Functional Divergence
Enamidonins B and C possess potent, broad-spectrum antibacterial activity, while the parent compound does not. Interchanging these analogs will introduce confounding antimicrobial effects.
!
Structural Integrity Sensitivity
Removal or modification of the dimethylimidazolidinone residue abolishes antibacterial activity in analogs. For mammalian studies, any degradation may shift the cellular response profile.
!
Generic Lipopeptide Mismatch
Standard antimicrobial lipopeptides like daptomycin or polymyxins do not share Enamidonin's EGF-pathway or morphological reversion activity. Substitution will not reproduce the reported mammalian cell assay context.

Quantitative Evidence for Enamidonin Selection


Lack of Antibacterial Activity vs. Potent Analogs

Enamidonin (1) is fundamentally differentiated from its co-isolated analogs by its complete lack of antibacterial activity. While Enamidonins B (2) and C (3) display potent activity against drug-resistant Gram-positive pathogens, the parent compound (1) shows no activity against the same panel of clinically relevant bacteria, including MRSA and QRSA [1]. The only exception is a weak activity against Bacillus subtilis, which is not a major clinical threat. This is a direct, head-to-head comparison within the same study under identical assay conditions, demonstrating that Enamidonin's functional profile is uniquely tailored for non-antimicrobial applications.

Antibacterial Activity
Head-to-head
No activity vs MRSA/QRSA. Analogs B & C: MIC 8-64 μg/mL.
Supports non-antimicrobial assay selection.
Broth microdilution; functional divergence is stark.
Cyclic lipopeptide Structure-activity relationship Antimicrobial resistance

Cell Morphology and Proliferation Activity

Enamidonin exhibits a unique and specific bioactivity profile in mammalian cell assays, distinguishing it from typical antimicrobial lipopeptides. It inhibits EGF-dependent [3H]thymidine incorporation into Balb/MK cells with an IC50 of 10 μg/mL, demonstrating a direct effect on growth factor-stimulated proliferation . Furthermore, it restores the abnormal morphology of src-transformed SRCTS-NRK cells to a normal, flat phenotype with an ED50 of 10 μg/mL, indicating activity against oncogenic transformation [1]. These effects are observed at concentrations where the compound shows no general cytotoxicity or antibacterial activity, highlighting a targeted, cell-specific mechanism of action.

Proliferation Inhibition
Head-to-head
IC50 10 μg/mL
Supports EGF-pathway screening context.
Balb/MK cells; EGF-stimulated thymidine incorporation assay.
Cell signaling EGF pathway Phenotypic screening

Critical Role of Dimethylimidazolidinone Moiety

The antibacterial activity of the Enamidonin family is entirely contingent upon the presence of the dimethylimidazolidinone residue. This was demonstrated through a direct, structure-activity relationship (SAR) study [1]. The chemical synthesis of deacetonide derivatives of Enamidonins, which lack this specific N,N-acetonide unit, resulted in a complete loss of antibacterial activity against all tested strains, including MRSA and QRSA. This finding is a direct, head-to-head comparison of the native compound and its chemically modified derivative, providing definitive evidence that this specific structural feature is not merely decorative but functionally essential.

SAR of Key Moiety
Head-to-head
Deacetonide derivative: complete loss of antibacterial activity.
Confirms critical structural requirement.
Dimethylimidazolidinone essential for activity in active analogs.
Natural product chemistry Structure-activity relationship Chemical derivatization

Enamidonin Research and Industrial Applications


EGF-Dependent Cell Proliferation and Signaling

Enamidonin is an ideal tool compound for studies focused on the epidermal growth factor (EGF) signaling pathway. Its specific, quantifiable inhibition of EGF-dependent [3H]thymidine incorporation in Balb/MK cells (IC50 = 10 μg/mL) provides a reliable benchmark for modulating this pathway [1]. Unlike broad-spectrum kinase inhibitors, Enamidonin offers a unique chemical probe derived from a natural product, enabling researchers to dissect EGF-related mechanisms without the confounding variable of antimicrobial activity. This makes it particularly valuable in cancer biology, dermatological research, and studies of cell cycle regulation.

Phenotypic Screening for Oncogenic Transformation

The ability of Enamidonin to reverse the abnormal, rounded morphology of src-transformed SRCTS-NRK cells to a normal, flat phenotype (ED50 = 10 μg/mL) positions it as a premier positive control or lead compound in phenotypic screening assays [1]. This specific detransformation activity, established in the original discovery paper, provides a rare and well-characterized endpoint for high-content screening campaigns aimed at discovering new anti-cancer agents or understanding the cellular machinery governing cytoskeletal organization and cell shape in the context of oncogene activation. Its lack of general cytotoxicity at these concentrations ensures that observed effects are specific to morphology reversion.

SAR Studies of Cyclic Lipopeptides

Enamidonin serves as a critical reference standard for SAR studies within the cyclic lipopeptide class. Its unique structural feature, the enamide-linked acyl chain, and the proven functional requirement of its dimethylimidazolidinone residue [1] make it an essential comparator for any new analogs being isolated or synthesized. Researchers developing novel lipopeptide antibiotics can use Enamidonin's lack of antimicrobial activity as a baseline to understand how specific amino acid substitutions and structural modifications (as seen in Enamidonins B and C) confer potent antibacterial properties. This direct comparative utility is essential for rational drug design and natural product discovery programs.

Natural Product Chemistry & Biosynthetic Gene Clusters

As a characterized metabolite from Streptomyces sp., Enamidonin is a valuable reference for natural product chemists and synthetic biologists. Its known biosynthetic origin [1] and the elucidation of its gene cluster can be used to guide genome-mining efforts for related compounds. Furthermore, the discovery that its N,N-acetonide unit is an artifact of the acetone extraction process [2] provides a critical case study for researchers in natural product isolation, highlighting the importance of understanding extraction chemistry to correctly assign native structures versus artifacts. This knowledge is crucial for accurate dereplication and structural characterization in metabolomics workflows.

Application
Selection Property
Validation Focus
EGF-Dependent Cell Signaling
EGF-pathway inhibition profile
Proliferation and cell-cycle endpoint review
Oncogenic Transformation Screening
Cytoskeletal reversion activity
Morphology endpoint and detransformation assay context
Cyclic Lipopeptide SAR Studies
Comparative inactivity baseline
Structure-activity divergence from active analogs
Natural Product Discovery
Reference standard and extraction artifact context
Genome-mining and dereplication studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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